Cas no 25641-18-3 (Azocarmine G)

Azocarmine G is a synthetic azo dye commonly used in biological staining, particularly for histological applications. It exhibits strong affinity for acidic tissue components, making it effective for differentiating cellular structures under microscopy. The dye is valued for its bright red coloration and consistent staining performance, often employed in combination with other stains like Aniline Blue or Methyl Green to enhance contrast in tissue samples. Azocarmine G is soluble in water and alcohol, facilitating preparation of staining solutions. Its stability and reproducibility make it a reliable choice for diagnostic and research purposes in histology. Proper handling and storage are recommended to maintain optimal performance.
Azocarmine G structure
Azocarmine G structure
Product name:Azocarmine G
CAS No:25641-18-3
MF:C28H18N3O6S2-.Na+
Molecular Weight:579.57882
MDL:MFCD00042002
CID:88609
PubChem ID:24890506

Azocarmine G 化学的及び物理的性質

名前と識別子

    • hydrogen 7-phenylsulphonato-5-[(4-sulphonatophenyl)aminobenzo[a]phenazinium, sodium salt
    • Azocarmine G
    • AZOCARMINE G C.I. NO. 50085
    • ACID RED 101
    • Acid Red 101,Rosinduline
    • AZOCARMINE 'G'
    • Biological stain
    • C.I.50085
    • C.I.Acid Red 101
    • N-Phenylrosinduline sulfonic acid disodiuM salt
    • Rosazine
    • ROSINDULINE
    • ROSINDULINE GXF
    • Acid Carmine G Extra
    • Azocarmine GFM
    • Azocarmine GX
    • GIND 25
    • C.I. 50085
    • sodium 7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate
    • Benzo[a]phenazinium,7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, sodium salt (1:1)
    • A0603
    • MFCD00042002
    • AZOCARMINEG
    • AKOS024319284
    • AKOS015902996
    • J-016083
    • Q2167420
    • CHEBI:87206
    • 1313437-29-4
    • Azocarmine G, for microscopy (Hist.)
    • 25641-18-3
    • Sodium 7-phenyl-5-((4-sulfonatophenyl)amino)benzo[a]phenazin-7-ium-3-sulfonate
    • Acid Red 101 and Rosinduline
    • sodium 7-phenyl-5-(4-sulfonatoanilino)benzo(a)phenazin-7-ium-3-sulfonate
    • azocarmin G
    • Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, hydroxide, inner salt, monosodium salt; Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, monosodium salt (9CI); C.I. Acid Red 101 (7CI); C.I. Acid Red 101, monosodium s
    • LUERODMRBLNCFK-UHFFFAOYSA-M
    • MDL: MFCD00042002
    • インチ: InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)21-16-14-19(15-17-21)29-25-18-27-28(23-11-5-4-10-22(23)25)30-24-12-6-7-13-26(24)31(27)39(35,36)37-20-8-2-1-3-9-20;/h1-18H,(H,32,33,34);/q;+1/p-1
    • InChIKey: LUERODMRBLNCFK-UHFFFAOYSA-M
    • SMILES: C1=CC=C(C=C1)OS(=O)(=O)N2C3=CC=CC=C3N=C4C5=CC=CC=C5C(=NC6=CC=C(C=C6)S(=O)(=O)[O-])C=C42.[Na+]

計算された属性

  • 精确分子量: 579.05300
  • 同位素质量: 579.053471
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 9
  • 重原子数量: 40
  • 回転可能化学結合数: 5
  • 複雑さ: 1040
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 2
  • トポロジー分子極性表面積: 143

じっけんとくせい

  • Color/Form: ダークレッドまたはマゼンタ色粉末
  • ゆうかいてん: No data available
  • Boiling Point: °Cat760mmHg
  • フラッシュポイント: °C
  • すいようせい: Soluble in water (1 mg/ml).
  • PSA: 159.96000
  • LogP: 6.60430
  • Solubility: 未確定
  • いろしすう: 50085
  • じょうきあつ: No data available

Azocarmine G Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB113802-5 g
Azocarmine G; .
25641-18-3
5 g
€106.00 2023-07-20
abcr
AB113802-10 g
Azocarmine G; .
25641-18-3
10 g
€157.80 2023-07-20
Apollo Scientific
BIA1501-10g
Azocarmine G
25641-18-3
10g
£40.00 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1520819-1g
Sodium 4-((7-(phenoxysulfonyl)benzo[a]phenazin-5(7H)-ylidene)amino)benzenesulfonate
25641-18-3 98%
1g
¥246 2023-04-14
SHENG KE LU SI SHENG WU JI SHU
sc-214564-1g
Azocarmine G,
25641-18-3
1g
¥263.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-214564A-10g
Azocarmine G,
25641-18-3
10g
¥925.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A1091-25G
Azocarmine G
25641-18-3
25G
¥3728.14 2022-02-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801117-1g
Azocarmine G
25641-18-3 Biological stain
1g
¥176.00 2022-09-29
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
OA7434-5g
Azocarmine G
25641-18-3
5g
¥560元 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009513-1g
Azocarmine G
25641-18-3
1g
¥169 2023-09-09

Azocarmine G 関連文献

Azocarmine Gに関する追加情報

Azocarmine G and Its Significance in Modern Chemical Biology

Azocarmine G (CAS No. 25641-18-3) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, characterized by its azo functional group and complex nitrogen-containing ring system, has been the subject of extensive research, particularly in the development of novel therapeutic agents and diagnostic tools.

The molecular structure of Azocarmine G consists of a benzene ring fused with a pyridazine moiety, which is further substituted with an azo group (-N=N-). This structural motif not only contributes to its distinct chemical reactivity but also influences its interaction with biological targets. The presence of multiple nitrogen atoms in its framework makes it a versatile scaffold for designing molecules that can modulate biological pathways.

In recent years, Azocarmine G has been explored for its potential applications in pharmaceutical research. Studies have demonstrated its ability to interact with various biomolecules, including proteins and nucleic acids. One of the most intriguing aspects of this compound is its photochemical properties, which have been leveraged in the development of photoactivatable probes for cellular imaging. These probes allow researchers to visualize and track specific biological processes with high precision, offering new insights into cellular mechanisms.

Moreover, the research on Azocarmine G has extended to its role as a precursor in the synthesis of more complex bioactive molecules. Its unique reactivity enables the formation of stable intermediates that can be further functionalized to produce drugs with targeted therapeutic effects. For instance, derivatives of Azocarmine G have been investigated for their potential in treating inflammatory diseases and cancer by modulating key signaling pathways involved in these conditions.

The synthesis of Azocarmine G (CAS No. 25641-18-3) involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations such as azo coupling and cyclization. These synthetic strategies not only provide access to pure samples for research purposes but also offer opportunities for scale-up production, making it feasible for industrial applications.

Recent advancements in computational chemistry have further enhanced the understanding of Azocarmine G's behavior. Molecular modeling studies have predicted new derivatives with improved pharmacological properties, guiding experimental efforts toward more effective drug candidates. These computational approaches are complemented by experimental validation, where synthetic analogs are tested for their biological activity using high-throughput screening techniques.

The therapeutic potential of Azocarmine G has also been explored in the context of antimicrobial agents. Preliminary studies suggest that certain derivatives exhibit potent activity against resistant bacterial strains, offering a promising alternative to conventional antibiotics. This finding is particularly relevant in an era where antibiotic resistance poses a significant global health challenge.

In conclusion, Azocarmine G (CAS No. 25641-18-3) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable scaffold for developing innovative therapeutic agents and diagnostic tools. As research continues to uncover new aspects of this molecule, its significance in advancing medical science is likely to grow even further.

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